K201 (hemifumarate)

Description

Historical Trajectory of Chemical Modulators of Calcium Homeostasis

The importance of calcium ions (Ca2+) in cellular function was recognized early in physiological research, with Sidney Ringer noting calcium's role in muscle contraction in the late 19th century. portlandpress.com Over time, it became clear that maintaining precise intracellular calcium concentrations, or calcium homeostasis, was vital for cellular health. Disruptions in calcium signaling pathways have been linked to a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. tocris.comresearchgate.netnih.gov

This understanding spurred the development of various chemical modulators targeting different aspects of calcium handling. Early research focused on voltage-gated calcium channels (VGCCs), leading to the discovery of calcium channel blockers (CCBs) like dihydropyridines, phenylalkylamines, and benzothiazepines, which found significant therapeutic use in treating hypertension and angina. portlandpress.comnih.gov Furthermore, natural toxins from marine snails and spiders were identified as potent tools for dissecting the roles of different calcium channel subtypes in neuroscience. wikipedia.orggoogle.com The historical trajectory has seen a progression from broad-spectrum modulators to more selective agents, driven by advances in molecular biology, electrophysiology, and pharmacology, aiming to fine-tune calcium signaling for therapeutic benefit. drugbank.com

Genesis and Early Preclinical Characterization of K201 (hemifumarate)

K201, also known by its developmental code JTV519, is a synthetic compound belonging to the 1,4-benzothiazepine class. wikipedia.orgnih.gov Its genesis can be traced to research aimed at understanding and preventing sudden cardiac cell death, particularly in the context of myocardial infarction. nih.gov Early preclinical investigations identified K201 as an effective suppressant of certain forms of cell death, including "kinetic cell death," which is associated with myofibrillar overcontraction induced by high intracellular calcium levels. nih.gov

The primary mechanism of action identified for K201 is its interaction with the cardiac ryanodine (B192298) receptor (RyR2), a critical component of the sarcoplasmic reticulum (SR) responsible for releasing calcium into the cytoplasm to initiate muscle contraction. portlandpress.comtocris.comwikipedia.orgnih.govnih.gov K201 acts by stabilizing RyR2 in its closed state, thereby reducing the probability of spontaneous calcium release (calcium leak) from the SR during diastole. portlandpress.comtocris.comnih.govwikipedia.orgnih.govrndsystems.com This stabilization is believed to mitigate excessive calcium influx, prevent calcium sparks, and reduce the incidence of delayed afterdepolarizations, which are implicated in the development of cardiac arrhythmias and heart failure. nih.govwikipedia.org

Early preclinical studies also characterized K201 as a non-specific blocker of multiple ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, with its cardioprotective effects being more pronounced than those of some established single-channel blockers. nih.gov Research has explored its effects on various cardiac ion currents and its potential to improve diastolic function, even in conditions of calcium overload. nih.govnih.gov The compound's ability to suppress spontaneous calcium release from the SR, independent of its association with the protein FKBP12.6, has been a key finding in its early characterization. portlandpress.comnih.govresearchgate.net

Nomenclature in Scientific Literature: K201 and JTV519

In the scientific literature, the compound is widely recognized and referred to by two primary designations: K201 and JTV519 . portlandpress.comtocris.comnih.govwikipedia.orggoogle.comdrugbank.comnih.govnih.govrndsystems.comresearchgate.net K201 was the name used during its initial development and discovery phase, while JTV519 became more prevalent during later clinical trials. nih.gov

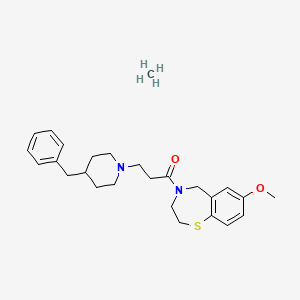

The chemical name for K201/JTV519 is 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone . tocris.comnih.govwikipedia.orggoogle.comdrugbank.com The compound is also known by its CAS Registry Number: 1038410-88-6 for JTV-519. wikipedia.org The fumarate (B1241708) salt is also documented, with JTV 519 fumarate having the CAS number 1883549-36-7. tocris.comrndsystems.com The hemifumarate form, as specified in the subject, refers to a salt derived from fumaric acid.

Compound Identification Table

| Identifier | Name/Designation | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| K201 | K201, JTV519, 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone | C25H32N2O2S | 424.60 | 1038410-88-6 |

| K201 (hemifumarate) | K201 hemifumarate, JTV519 hemifumarate | C25H32N2O2S • ½ C4H4O4 | - | Not specified |

| JTV 519 fumarate | JTV 519 fumarate, K 201 fumarate, 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate | C25H32N2O2S • C4H4O4 | 540.67 | 1883549-36-7 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H36N2O2S |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;methane |

InChI |

InChI=1S/C25H32N2O2S.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H4 |

InChI Key |

MDRZSRVDMAJMDC-UHFFFAOYSA-N |

Canonical SMILES |

C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Dissection of K201 Hemifumarate Actions at Subcellular and Molecular Levels

Ion Channel Modulatory Dynamics

K201 is recognized as a multichannel blocking agent, concurrently influencing sodium, calcium, and potassium currents. nih.govnih.gov This broad-spectrum activity underlies its significant effects on cardiac myocyte electrophysiology. Electrophysiological studies have demonstrated that K201 alters the flux of ions across the cell membrane by directly interacting with the protein channels responsible for these currents.

The compound's ability to engage with and inhibit a range of ion channels is a defining feature of its mechanism of action. Research using patch-clamp techniques on guinea-pig ventricular and atrial cells has elucidated the specific currents targeted by K201. nih.gov These studies reveal that K201 inhibits the fast sodium current (INa), the L-type calcium current (ICa), and several potassium currents, including the inward rectifier (IK1), the delayed rectifier (IK), and the acetylcholine-activated potassium current (IK.ACh). nih.gov

K201 has been shown to inhibit the fast sodium current (INa) in cardiac myocytes. This inhibition is both frequency- and voltage-dependent, a characteristic often seen with Class I antiarrhythmic drugs. nih.gov The blocking effect becomes more pronounced at higher stimulation frequencies and more depolarized membrane potentials. Studies on guinea-pig ventricular cells indicate that concentrations of K201 higher than 1 μM are required to produce this inhibitory effect on INa. nih.gov

Similar to its effect on sodium channels, K201 attenuates the voltage-gated L-type calcium current (ICa). This action is observed in guinea-pig ventricular cells at concentrations exceeding 1 μM. nih.gov As a 1,4-benzothiazepine derivative, K201 shares structural similarities with diltiazem (B1670644), a known Ca2+ channel blocker, which provides a structural basis for its activity on ICa. wikipedia.orgnih.gov

K201 demonstrates significant and varied effects on multiple types of potassium channels, which are crucial for cardiac repolarization.

K201 is a potent inhibitor of the muscarinic acetylcholine (B1216132) receptor-operated potassium current (IKACh). nih.gov Its inhibitory potency varies depending on the agonist used to activate the channel. In guinea-pig atrial cells, K201 inhibits IKACh activated by carbachol (B1668302) (CCh), adenosine, and GTPγS with distinct IC50 values, suggesting a complex interaction with the signaling pathway. nih.gov The inhibition of carbachol-induced IKACh is notably potent and occurs in a voltage-independent manner at low concentrations (0.1 μM). nih.gov

Interactive Data Table: Inhibitory Profile of K201 (hemifumarate) on Cardiac Ion Channels

| Ion Current | Channel Type | Species/Cell Type | IC50 Value | Key Characteristics | Reference |

| INa | Fast Sodium Current | Guinea-pig Ventricular Cells | > 1 μM | Frequency- and voltage-dependent inhibition. | nih.gov |

| ICa | L-type Calcium Current | Guinea-pig Ventricular Cells | > 1 μM | Attenuation of the current. | nih.gov |

| IKr | Rapidly Activating Delayed Rectifier K+ Current | Guinea-pig Ventricular Myocytes | 1.2 μM | Selective inhibition over IKs. | nih.gov |

| IK.ACh | Muscarinic Acetylcholine-Operated K+ Current | Guinea-pig Atrial Cells | 0.12 μM (Carbachol-induced) | Inhibition is voltage-independent at low concentrations. | nih.gov |

| IK.ACh | Muscarinic Acetylcholine-Operated K+ Current | Guinea-pig Atrial Cells | 2.29 μM (Adenosine-induced) | Lower potency compared to carbachol-induced current. | nih.gov |

| IK.ACh | Muscarinic Acetylcholine-Operated K+ Current | Guinea-pig Atrial Cells | 2.42 μM (GTPγS-induced) | Suggests interaction with G-protein signaling pathway. | nih.gov |

Multichannel Blocking Properties

Potassium Current Spectrum Modulation

Inwardly Rectifying Potassium Current (IK1) Influence

The inwardly rectifying potassium current (IK1) plays a crucial role in stabilizing the resting membrane potential and shaping the final phase of repolarization in cardiac myocytes. nih.govnih.gov This current is primarily mediated by the Kir2.x family of potassium channels. nih.govjci.org While K201 is recognized as a multi-channel blocker, influencing various ion currents, detailed mechanistic studies specifically elucidating its direct influence on the IK1 current are not extensively available in the current scientific literature. jci.orgjci.org General characterizations of K201 mention its effects on multiple potassium channels, but a specific dissection of its interaction with Kir2.x channels and the subsequent impact on IK1 function remains an area for further investigation.

Alpha-1 Adrenoceptor Antagonism

Alpha-1 adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine, leading to smooth muscle contraction and vasoconstriction. nih.govhku.hk Antagonists of these receptors are utilized in the management of conditions such as hypertension. nih.govhku.hk In the context of K201, while it is known to possess a multi-faceted pharmacological profile, a direct and detailed mechanism of action as an alpha-1 adrenoceptor antagonist has not been a primary focus of the available research. The existing literature predominantly centers on its effects on ion channels and calcium handling, with limited specific data on its interaction with alpha-1 adrenoceptors. Therefore, a comprehensive understanding of K201's potential alpha-1 adrenoceptor antagonism, including binding affinities and downstream signaling consequences, awaits dedicated investigation.

Intracellular Calcium Handling System Interventions

A primary and extensively studied aspect of K201's mechanism of action is its profound intervention in the intracellular calcium handling system of striated muscle. These interventions are critical to its observed cardioprotective and antiarrhythmic properties.

Sarcoplasmic Reticulum Calcium Release Regulation

K201 exerts significant regulatory effects on calcium release from the sarcoplasmic reticulum (SR), a key process in excitation-contraction coupling.

Cardiac Ryanodine (B192298) Receptor 2 (RyR2) Stabilization and Conformational Modulation

K201 is widely recognized for its ability to stabilize the closed state of the cardiac ryanodine receptor 2 (RyR2). physiology.org This stabilization is crucial in preventing aberrant diastolic calcium leak from the SR, a phenomenon implicated in the pathophysiology of heart failure and cardiac arrhythmias. jci.orgnih.gov By modulating the conformation of the RyR2 channel, K201 reduces the open probability of the channel during diastole, thereby preserving SR calcium content and preventing the activation of arrhythmogenic transient inward currents. jci.org The stabilizing effect of K201 on RyR2 has been demonstrated to improve contractile function in failing human myocardium. nih.gov

| K201 (JTV519) Effect on RyR2 | Finding |

| Channel State | Stabilizes the closed state |

| Calcium Leak | Inhibits spontaneous Ca2+ leak from the SR |

| Heart Failure | Improves contractile performance in failing myocardium |

Skeletal Muscle Ryanodine Receptor 1 (RyR1) Activation

In contrast to its stabilizing effect on the cardiac RyR2, research has shown that K201 can act as an activator of the skeletal muscle ryanodine receptor 1 (RyR1). Studies have demonstrated that K201 increases RyR1-mediated calcium release from skeletal muscle microsomes. hku.hk Furthermore, at the single-channel level, K201 has been observed to increase the open probability of high-activity RyR1 channels. hku.hk This differential effect on RyR1 compared to RyR2 highlights the isoform-specific interactions of K201 with ryanodine receptors.

| K201 (JTV-519) Effect on RyR1 | Finding |

| Ca2+ Release | Increased RyR1-mediated Ca2+ release |

| Channel Activity | Increased open probability of high-activity channels |

Interaction with FK506-Binding Protein 12.6 (FKBP12.6) and RyR2 Function

The interaction between K201, the FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2), and RyR2 has been a subject of considerable research and some debate. FKBP12.6 is a regulatory protein that binds to RyR2 and is thought to stabilize the channel in its closed state. nih.gov One proposed mechanism for K201's action is that it enhances the binding of FKBP12.6 to RyR2, particularly in pathological states where this interaction is weakened. nih.gov By restoring the association of FKBP12.6 with RyR2, K201 is thought to inhibit diastolic calcium leak. nih.govphysiology.org

However, other studies have suggested that K201 can suppress spontaneous calcium release and stabilize RyR2 independently of its effect on FKBP12.6 binding. physiology.org These findings indicate that K201 may directly interact with the RyR2 channel to exert its stabilizing effect, irrespective of the presence or binding status of FKBP12.6. physiology.org This suggests a more complex mechanism where K201 might induce a conformational change in RyR2 that is favorable for both channel closure and FKBP12.6 binding. physiology.org

| Interaction of K201, FKBP12.6, and RyR2 | Proposed Mechanism | Supporting Evidence |

| FKBP12.6-Dependent | K201 enhances the binding of FKBP12.6 to RyR2, stabilizing the closed state. nih.gov | Studies showing K201 restores FKBP12.6 binding to RyR2 in heart failure models. nih.gov |

| FKBP12.6-Independent | K201 directly binds to and stabilizes RyR2, suppressing Ca2+ leak regardless of FKBP12.6 association. physiology.org | Experiments demonstrating K201's inhibitory effect on Ca2+ release in the absence of FKBP12.6. physiology.org |

Suppression of Diastolic Calcium Leakage Phenomena (Spontaneous Calcium Release, Sparks, and Waves)

K201 has been shown to effectively suppress spontaneous calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR), a phenomenon that can contribute to cardiac arrhythmias. In permeabilized adult rabbit ventricular cardiomyocytes, 1 μmol/L K201 significantly reduces the frequency of spontaneous Ca²⁺ release events. This inhibitory action extends to the elementary components of diastolic Ca²⁺ leak, namely Ca²⁺ sparks and waves.

Research indicates that K201 at a concentration of 1 μmol/L diminishes both the frequency and amplitude of Ca²⁺ sparks. Furthermore, the same concentration reduces the frequency and velocity of SR-mediated Ca²⁺ waves without altering the total Ca²⁺ content of the SR. At a higher concentration of 3 μmol/L, K201 can completely abolish Ca²⁺ waves, which is accompanied by a reduction in SR Ca²⁺ content to approximately 73% of control levels.

| K201 Concentration | Effect on Ca²⁺ Sparks | Effect on Ca²⁺ Waves | Effect on SR Ca²⁺ Content |

|---|---|---|---|

| 1 μmol/L | Reduced frequency and amplitude | Reduced frequency and velocity | No significant change |

| 3 μmol/L | Not specified | Completely abolished | Reduced to ~73% |

Sarcoplasmic Reticulum Calcium-ATPase (SERCA) Inhibition

The inhibitory effect of K201 on SERCA is dependent on the ambient Ca²⁺ concentration. Studies in isolated cardiac and skeletal muscle SR microsomes have demonstrated that K201's potency in inhibiting SERCA-dependent ATPase activity increases as the Ca²⁺ concentration decreases. This suggests that the SERCA-blocking effect of K201 is more pronounced under diastolic (low Ca²⁺) conditions.

| Tissue | Ca²⁺ Concentration | IC₅₀ of K201 |

|---|---|---|

| Cardiac Muscle | 200 μM | 130 μM |

| 2 μM | 19 μM | |

| 0.25 μM | 9 μM | |

| Skeletal Muscle | 200 μM | 104 μM |

| 2 μM | 13 μM | |

| 0.25 μM | 5 μM |

Annexin (B1180172) V Pathway Engagement

K201 interacts with Annexin V, a Ca²⁺-dependent phospholipid-binding protein, and inhibits its associated Ca²⁺ channel activity. This interaction represents another facet of K201's influence on cellular Ca²⁺ handling.

The crystal structure of recombinant human Annexin V complexed with K201 has been resolved at a 3.0 Å resolution. nih.gov This structural analysis reveals that K201 binds in an L-shaped conformation within a specific cavity. nih.govnih.gov This binding site is located in the hinge region formed by the N-terminal strand and domains II, III, and IV of the protein. nih.govnih.govpdbj.org Notably, this site is on the opposite side of the molecule from the surface that binds to calcium and cell membranes. nih.govnih.gov The proposed mechanism suggests that K201 binding in this hinge region allosterically restrains the movement of Annexin V, thereby inhibiting the movement of calcium across the molecule. nih.govnih.gov

In experimental models using large unilamellar vesicles (LUVs), Annexin V has been shown to exhibit Ca²⁺ channel-like activity. K201 inhibits this inward Ca²⁺ movement in a dose-dependent manner. nih.gov In the presence of 50 nM Annexin V and 400 μM Ca²⁺, a significant inhibition of Ca²⁺ movement is observed with 3 μM K201. nih.gov The concentration required to achieve 50% inhibition (IC₅₀) under these conditions is 25 μM. nih.gov In contrast, the calcium channel blocker diltiazem shows no such inhibitory effect at concentrations up to 30 μM. nih.gov

| K201 Concentration | Effect on Ca²⁺ Movement | Experimental Conditions |

|---|---|---|

| 3 μM | Significant inhibition | 50 nM Annexin V, 400 μM Ca²⁺ |

| 25 μM | 50% inhibition (IC₅₀) |

Broad Cellular Signaling Pathway Alterations

Modulation of Intracellular Calcium Pathways Beyond Ion Channels

K201's primary mechanism of action involves the direct modulation of intracellular calcium handling, specifically targeting components within the sarcoplasmic reticulum (SR), a specialized form of the endoplasmic reticulum in muscle cells. wikipedia.org Its effects extend beyond simple ion channel blockade at the cell membrane.

The central target of K201 is the cardiac ryanodine receptor (RyR2), the major calcium release channel on the SR. portlandpress.com In pathological conditions such as heart failure, RyR2 channels can become unstable, leading to an abnormal leakage of calcium from the SR into the cytosol during the diastolic phase of the cardiac cycle. nih.govjci.org This diastolic Ca2+ leak can trigger delayed afterdepolarizations and arrhythmias. portlandpress.com K201 acts by binding to the RyR2 channel, stabilizing it in its closed conformation. portlandpress.comwikipedia.org This stabilization reduces the channel's open probability during diastole, effectively plugging the Ca2+ leak. wikipedia.org By preventing this aberrant calcium release, K201 helps to normalize intracellular calcium levels and prevent spontaneous calcium sparks that can lead to arrhythmias. wikipedia.org

Research has shown that K201 reduces SR Ca2+ leak and associated diastolic contractions. nih.govnih.gov For instance, in rat ventricular cardiomyocytes under β-adrenergic stimulation, 1.0 μmol/L K201 significantly decreased the frequency of diastolic Ca2+ release events to 61% of control levels. nih.gov This effect is achieved without altering myofilament sensitivity to calcium. nih.gov

Furthermore, some studies suggest K201 may have other effects on calcium-handling proteins. Research on isolated cardiac and SR microsomes indicated that K201 can slow the rate of SR Ca2+ loading, suggesting a potential Ca2+-dependent blockade of the sarco-endoplasmic reticulum Ca2+ ATPase (SERCA) pump. nih.gov This action could prevent SR Ca2+ overload in pathological states, thereby precluding abnormal RyR-mediated Ca2+ release. nih.gov

| Component | Primary Action of K201 | Functional Consequence | Supporting Findings |

|---|---|---|---|

| Ryanodine Receptor 2 (RyR2) | Stabilizes the channel in its closed state. portlandpress.comwikipedia.org | Reduces diastolic Ca2+ leak from the sarcoplasmic reticulum. nih.gov | Decreases frequency of spontaneous Ca2+ sparks and waves. wikipedia.orgnih.gov |

| Sarcoplasmic Reticulum (SR) Ca2+ Load | Prevents depletion from pathological leaks. portlandpress.com | Maintains SR Ca2+ store for subsequent contractions. | Improves diastolic function by reducing cytosolic Ca2+ during diastole. nih.gov |

| SERCA Pump | Potential Ca2+-dependent blockade. nih.gov | Slows rate of SR Ca2+ loading, potentially preventing Ca2+ overload. nih.gov | Observed in isolated SR microsomes. nih.gov |

Potential Influence on Protein Kinase-Mediated Signaling (e.g., PKA, PKC)

The function of the RyR2 channel is heavily regulated by phosphorylation via several protein kinases, including protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). jci.org In chronic hyperadrenergic states like heart failure, persistent PKA-mediated hyperphosphorylation of RyR2 can occur. jci.org This phosphorylation can cause the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6) from the RyR2 complex, which increases the channel's open probability and contributes to the pathological diastolic Ca2+ leak. jci.org

K201's mechanism is intricately linked to this signaling pathway, though it does not appear to directly inhibit the kinases themselves. Instead, K201 mitigates the downstream consequences of RyR2 phosphorylation. nih.gov Studies have demonstrated that K201 effectively reduces SR Ca2+ leak even in the absence of changes in RyR2 phosphorylation at the PKA-dependent site Ser2808 or the CaMKII-dependent site Ser2814. nih.govscispace.com This indicates that K201 can stabilize the RyR2 channel and prevent leakage regardless of its phosphorylation status. nih.gov

The role of calstabin2 in K201's action has been a subject of investigation. Some research suggests that K201's therapeutic effect requires the presence of calstabin2, possibly by increasing the binding affinity of calstabin2 for the hyperphosphorylated RyR2 channel. jci.orgjci.org However, other studies have shown that K201 can suppress spontaneous Ca2+ release from the SR irrespective of calstabin2 association, suggesting a direct conformational effect on the RyR2 protein itself. portlandpress.comnih.gov This latter view posits that K201 can correct "domain unzipping" in the RyR2 structure caused by pathological triggers, thereby stabilizing the channel directly. nih.gov

| Signaling Event | Pathological Effect | K201's Influence | Mechanistic Insight |

|---|---|---|---|

| PKA Hyperphosphorylation of RyR2 | Increases channel open probability, promotes Ca2+ leak. jci.org | Reduces Ca2+ leak despite phosphorylation. nih.gov | Acts downstream of the phosphorylation event, directly on the channel. nih.gov |

| Calstabin2 (FKBP12.6) Dissociation | Destabilizes RyR2, contributing to Ca2+ leak. jci.org | Reduces Ca2+ leak. | Mechanism is debated: may enhance calstabin2 rebinding or act independently of calstabin2. portlandpress.comjci.org |

| CaMKII Phosphorylation of RyR2 | Contributes to RyR2 sensitization and Ca2+ leak. nih.gov | Reduces Ca2+ leak in the absence of increased CaMKII-mediated phosphorylation. nih.gov | Effective in acute cellular Ca2+ overload conditions independent of this phosphorylation pathway. nih.gov |

Role in Endoplasmic Reticulum Stress Response Mechanisms

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium storage. The sarcoplasmic reticulum in muscle cells is a specialized domain of the ER. Disruption of ER homeostasis, particularly the depletion of ER calcium stores, is a major trigger for the ER stress response. semanticscholar.org If ER stress is prolonged or excessive, it activates a signaling network known as the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis (programmed cell death). semanticscholar.orgnih.gov

Given that K201's primary action is to prevent the aberrant leak of calcium from the SR/ER via RyR2 channels, it plays a crucial role in maintaining ER calcium homeostasis. wikipedia.orgnih.gov In pathological states, the chronic diastolic leak of Ca2+ not only disrupts cytosolic calcium levels but also depletes the SR/ER stores. This depletion can impair the function of calcium-dependent chaperone proteins within the ER, leading to the accumulation of misfolded proteins and the induction of ER stress. semanticscholar.org

By stabilizing RyR2 and preventing calcium depletion, K201 can mitigate a key initiating event in the ER stress cascade. Research in other cell types has shown that pharmacological inhibition of RyR channels can prevent ER Ca2+ loss under ER stress conditions, thereby preventing cell death and inhibiting the propagation of the UPR. semanticscholar.org Therefore, the Ca2+-stabilizing effect of K201 on the SR/ER is mechanistically linked to the attenuation of the ER stress response. By preserving the integrity of SR/ER calcium stores, K201 helps to maintain normal protein folding capacity and prevent the activation of pro-apoptotic UPR pathways.

| ER Stress Component | Trigger/Function | Potential Effect of K201 |

|---|---|---|

| SR/ER Calcium Depletion | A primary trigger for the ER stress response. semanticscholar.org | Prevents depletion by inhibiting RyR2-mediated Ca2+ leak. nih.gov |

| Unfolded Protein Response (UPR) | An adaptive response to clear unfolded proteins; can become pro-apoptotic. semanticscholar.org | May prevent UPR activation by maintaining ER Ca2+ homeostasis. |

| Apoptosis | Programmed cell death triggered by excessive ER stress. nih.gov | May improve cell survival by reducing a key source of ER stress. semanticscholar.org |

Preclinical Pharmacological Efficacy of K201 Hemifumarate

Cardiovascular System Research

Antiarrhythmic Potential in Experimental Models

K201 exhibits multi-channel blocking properties, which contributes to its antiarrhythmic potential observed in a range of experimental settings.

The efficacy of K201's main metabolite, M-II, in terminating atrial arrhythmias has been demonstrated in a canine sterile pericarditis model. In this model, M-II was effective in terminating both induced atrial flutter (AFL) and atrial fibrillation (AF). Specifically, it terminated 8 out of 10 AFL episodes and 2 out of 2 AF episodes. The mechanism of termination in atrial flutter was attributed to conduction block in a slow conduction area of the reentrant circuit. This effect was associated with a prolongation of the atrial effective refractory period (AERP) without a significant change in atrial conduction time.

K201 has shown a notable ability to inhibit ventricular arrhythmias in a rabbit model of clofilium-induced Torsades de Pointes (TdP). While K201 itself prolongs the QT interval in a dose-dependent manner, it did not induce TdP. scispace.com Furthermore, it demonstrated a dose-dependent inhibition of TdP induced by clofilium (B1199958) in the presence of methoxamine. scispace.com At the highest tested concentration, K201 completely inhibited the occurrence of clofilium-induced TdP. scispace.com This suggests that despite its QT-prolonging effects, K201 possesses a favorable profile in preventing potentially fatal ventricular arrhythmias. scispace.com

In a separate rat model, K201 significantly suppressed ventricular arrhythmias and mortality induced by isoproterenol (B85558) under calcium loading conditions. kisti.re.kr While fatal ventricular arrhythmias occurred in 90% of the vehicle group, K201 treatment reduced this incidence to 20%. kisti.re.kr It also effectively suppressed reperfusion-induced ventricular arrhythmias. kisti.re.kr

Below is a data table summarizing the inhibitory effect of K201 on clofilium-induced Torsades de Pointes.

| K201 Concentration | Incidence of Torsades de Pointes |

| 0 µg/kg/min | 100% |

| 50 µg/kg/min | 67% |

| 200 µg/kg/min | 40% |

| 400 µg/kg/min | 0% |

In conjunction with its antiarrhythmic effects, K201 modulates myocardial repolarization. Studies in rabbits have shown that K201 administration leads to a dose-dependent prolongation of the QT and QTc intervals. scispace.com However, this prolongation is not associated with the induction of Torsades de Pointes. scispace.com Importantly, K201 was found to attenuate the increase in repolarization caused by clofilium, which may contribute to its inhibitory effect on TdP. scispace.com The inhibitory actions of K201 on arrhythmogenesis might also be linked to its properties as an alpha1-adrenoceptor blocker. scispace.com

Myocardial Function Modulation

Beyond its antiarrhythmic properties, K201 has been investigated for its ability to modulate myocardial function, particularly in the context of diastolic dysfunction.

K201 has been shown to improve diastolic function in a rat model of norepinephrine-induced diastolic dysfunction with preserved ejection fraction. nih.gov In isolated rat ventricular cardiomyocytes, K201 alters the spatiotemporal properties of diastolic Ca2+ release during β-adrenergic stimulation. nih.gov It has been suggested that K201's beneficial effect on diastolic function stems from its ability to reduce sarcoplasmic reticulum Ca2+ leak by stabilizing ryanodine (B192298) receptors (RyR2). scispace.com

In studies using non-failing human ventricular trabeculae, K201 demonstrated a protective effect against diastolic dysfunction induced by ouabain (B1677812), a condition of cellular Ca2+ overload. scispace.com While K201 exhibited a negative inotropic effect at baseline in this human muscle model, it significantly enhanced the positive inotropic effect of ouabain while mitigating its detrimental effects on diastolic function, such as prolonged relaxation time. scispace.com

Influence on Systolic Function Under Calcium Overload Conditions in Isolated Organs

Under conditions of excessive intracellular calcium, K201 (hemifumarate) has demonstrated a significant ability to preserve systolic function in isolated heart preparations. In a study utilizing isolated working rabbit hearts subjected to pharmacologically induced calcium overload with elevated extracellular calcium and the β-adrenoceptor agonist isoprenaline, K201 administration led to marked improvements in cardiac mechanical function.

Initially, under control conditions, K201 induced a concentration-dependent decrease in systolic parameters. However, in the presence of calcium overload that typically leads to a decline in cardiac function and cessation of aortic flow, hearts treated with K201 maintained significantly better performance. Specifically, K201-treated hearts exhibited improved peak systolic pressures and a greater maximum rate of pressure development (dP/dtmax), indicating enhanced contractility compared to untreated hearts under the same calcium-stressed conditions.

Effects of K201 on Systolic Function in Isolated Rabbit Hearts Under Calcium Overload

| Parameter | Condition | Observation |

|---|---|---|

| Peak Systolic Pressure | Calcium Overload + Isoprenaline | Significantly higher in K201-treated hearts compared to control. |

| dP/dtmax | Calcium Overload + Isoprenaline | Significantly higher in K201-treated hearts, indicating improved contractility. |

| Aortic Flow | Calcium Overload + Isoprenaline | Maintained in all K201-treated hearts, while it ceased in a majority of untreated hearts. |

These findings suggest that K201 can mitigate the detrimental effects of elevated intracellular calcium on cardiac contractile function, independent of systemic physiological effects.

Cardioprotective Actions Against Myocardial Injury

K201 has shown a profound protective effect against fatal ventricular arrhythmias, a primary cause of sudden cardiac death, induced by calcium overload. In a rat model where calcium chloride was administered followed by isoproterenol to induce fatal ventricular arrhythmias, K201 significantly suppressed the incidence of these arrhythmias and subsequent mortality.

The arrhythmogenic conditions created by isoproterenol under calcium loading are thought to be related to early afterdepolarizations (EADs). K201's ability to prevent these fatal arrhythmias is attributed to its stabilizing effect on the ryanodine receptor 2 (RyR2), which helps to control calcium release from the sarcoplasmic reticulum, and its function as a multiple-channel blocker.

Incidence of Fatal Ventricular Arrhythmia and Mortality in Rats

| Treatment Group | Incidence of Fatal Arrhythmia | Mortality Rate |

|---|---|---|

| Vehicle | 90% (9 of 10 animals) | Not specified |

| Diltiazem (B1670644) | 80% (8 of 10 animals) | Not specified |

| K201 | 20% (2 of 10 animals) | Significantly suppressed |

The cardioprotective effects of K201 extend to ischemia/reperfusion (I/R) injury. In a rat model of I/R injury, where the left coronary artery was ligated and then reperfused, pretreatment with K201 significantly suppressed the incidence and delayed the onset of reperfusion-induced ventricular arrhythmias and mortality. The efficacy of K201 in this model was comparable to that of the calcium channel blocker diltiazem. This suggests that K201's mechanism of action in I/R injury involves mitigating the damaging effects of calcium influx and cellular calcium overload that occur upon reperfusion.

Incidence of Reperfusion-Induced Ventricular Arrhythmia and Mortality in Rats

| Treatment Group | Incidence of Arrhythmia/Mortality |

|---|---|

| Vehicle | 57% (8 of 14 animals) |

| Diltiazem | 11% (1 of 9 animals) |

| K201 | 13% (2 of 15 animals) |

While direct studies of K201 in animal models of stress-induced cardiomyopathy (Takotsubo syndrome) are not extensively detailed in the provided search context, the underlying pathophysiology of this condition offers a strong rationale for the protective effects of K201. Stress-induced cardiomyopathy is characterized by transient systolic dysfunction of the apical and/or mid-segments of the left ventricle, often triggered by intense emotional or physical stress leading to a surge in catecholamines.

A key mechanism implicated in Takotsubo syndrome is catecholamine-induced myocardial stunning and calcium overload. Given that K201 has demonstrated efficacy in preventing catecholamine- and calcium overload-induced cardiac cell death and arrhythmias, it is plausible that it would be protective in models of stress-induced cardiomyopathy. Animal models of this condition are often established through the administration of high doses of catecholamines like adrenaline or isoprenaline, which are the same agents used in the calcium overload models where K201 has shown significant benefit.

Renal System Investigations

Based on the conducted research, no specific studies detailing the effects of K201 (hemifumarate) on renal hemodynamics in animal models were identified. The available literature primarily focuses on the cardiovascular effects of this compound.

Excretory Function Modulation

Beyond its hemodynamic impact, K201 has been shown to be a potent modulator of the kidney's excretory functions, demonstrating both natriuretic and diuretic properties. nih.gov

K201 is described as being potently natriuretic, meaning it significantly enhances the urinary excretion of sodium. nih.gov This effect was observed alongside decreases in the distal tubular reabsorption of sodium. nih.gov This property is crucial for regulating fluid balance and blood pressure.

Table 3: Effect of K201 on Sodium Excretion (UNaV)

| Parameter | Baseline | K201 (0.1 mg/kg/min) | K201 (0.5 mg/kg/min) |

|---|

In conjunction with its natriuretic effects, K201 also demonstrates significant diuretic properties, leading to an increase in urine output. nih.gov The increase in water excretion is a direct consequence of the enhanced sodium excretion, as water follows the osmotic gradient established by sodium movement.

Table 4: Effect of K201 on Urine Flow (UF)

| Parameter | Baseline | K201 (0.1 mg/kg/min) | K201 (0.5 mg/kg/min) |

|---|

Functional Relevance of Ryanodine Receptors in Renal Tissues

The mechanism underlying K201's renal effects is believed to be linked to its interaction with ryanodine receptors (RyRs), a class of intracellular calcium channels. nih.govwikipedia.org K201 was developed as a stabilizer of the cardiac isoform of this channel, RyR2. nih.govnih.gov The identification of RyR2 in renal tissue provides a basis for the compound's observed effects on the kidney. nih.govresearchgate.net

Immunohistochemical studies have confirmed the presence of RyR2 in the canine kidney, specifically within the medullary collecting duct cells. nih.gov Ryanodine receptors play a critical role in regulating intracellular calcium release, which is a fundamental process in cellular signaling. wikipedia.orgresearchgate.net In vitro studies have suggested that these receptors are involved in the control of renal hemodynamics. nih.gov Therefore, it is hypothesized that K201's ability to modulate RyR2 function and stabilize intracellular calcium homeostasis contributes to its vasodilatory, GFR-enhancing, natriuretic, and diuretic actions in the kidney. nih.govresearchgate.net

Cross-Systemic Preclinical Observations

Recent preclinical research has illuminated the multifaceted pharmacological effects of K201 (hemifumarate), also known as JTV-519, extending beyond its primary therapeutic targets. Investigations into its influence on cardiac function in the context of sepsis and its role in modulating cellular mineralization processes have revealed significant systemic activities. These cross-systemic observations underscore the compound's broad-ranging impact on fundamental physiological and pathological pathways.

Improvement of Cardiac Function in Sepsis Models

Sepsis, a life-threatening condition characterized by a dysregulated host response to infection, often leads to severe cardiac dysfunction. Preclinical studies have explored the potential of K201 to mitigate sepsis-induced cardiomyopathy. In a key study utilizing a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), the administration of K201 demonstrated a significant improvement in cardiac function. medchemexpress.com

Table 1: Effect of K201 on Cardiac Function in a Murine Sepsis Model

| Parameter | CLP Mice without K201 | CLP Mice with K201 | Outcome |

|---|---|---|---|

| Ejection Fraction (EF) | Significantly Decreased | Significantly Increased | Improved cardiac contractility |

| Fractional Shortening (FS) | Significantly Decreased | Significantly Increased | Enhanced heart function |

Data based on a preclinical study in a C57BL/6 mouse model of sepsis. medchemexpress.com

Modulation of Mineralization Processes in Osteoblastic and Osteosarcoma Cell Lines

Beyond its cardiovascular effects, K201 has been investigated for its influence on mineralization, a fundamental process in bone formation and pathology. Studies involving human osteoblastic (hFOB 1.19) and osteosarcoma (Saos-2) cell lines have provided insights into the compound's role in this complex process. K201 is identified as a potential inhibitor of annexin (B1180172) calcium channel activity, which is involved in calcium transport during mineralization. mdpi.com

Research has indicated that while the enzymatic activity of tissue-nonspecific alkaline phosphatase (TNAP) is a primary driver of mineralization in these cell lines, calcium transport via channels that can be blocked by K201 also plays a role. mdpi.com Treatment of these cell lines with K201 resulted in a significant decrease in the levels of key proteins involved in mineralization. Specifically, in the highly mineralizing Saos-2 osteosarcoma cells, K201 treatment led to a reduction in Fetuin-A and Annexin A6 levels. mdpi.com In the less mineralizing hFOB 1.19 osteoblastic cells, K201 treatment decreased Annexin A2 levels. mdpi.com These findings suggest that K201 can modulate the cellular machinery involved in biomineralization, indicating a potential to influence bone metabolism and pathologies associated with abnormal mineralization.

Table 2: Effect of K201 on Protein Levels in Osteoblastic and Osteosarcoma Cell Lines

| Cell Line | Protein | Effect of K201 Treatment |

|---|---|---|

| Saos-2 (Osteosarcoma) | Fetuin-A | Strongly Decreased |

| Saos-2 (Osteosarcoma) | Annexin A6 | Strongly Decreased |

| hFOB 1.19 (Osteoblastic) | Annexin A2 | Decreased |

Observations from in vitro studies on human cell lines. mdpi.com

Academic Methodologies Utilized in K201 Hemifumarate Research

In Vitro Experimental Paradigms

In vitro studies have been fundamental to understanding the direct effects of K201 on cardiomyocytes and their key functional components, independent of systemic physiological variables. These experimental paradigms allow for precise control of the cellular environment and direct measurement of specific cellular processes.

Electrophysiological techniques are employed to study the electrical properties of isolated cardiomyocytes and specific ion channels. These methods have been instrumental in characterizing how K201 modulates the electrical activity of the heart at a cellular level.

The whole-cell voltage-clamp technique is a powerful tool used to measure the flow of ions through various channels in the cell membrane of a single cardiomyocyte. gac.edumoleculardevices.com This method allows researchers to control the membrane potential of the cell and record the currents that are generated by the opening and closing of ion channels.

Studies utilizing this technique have revealed that K201 has a multi-channel blocking effect. nih.govscispace.com In guinea pig ventricular myocytes, K201 has been shown to inhibit the fast sodium current (INa), the L-type calcium current (ICa,L), and the inwardly rectifying potassium current (IK1). jst.go.jpnih.gov The block of the fast sodium current by K201 was found to be concentration-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 1.2 µM at a holding potential of -60 mV. jst.go.jp Furthermore, the inhibitory effect on the sodium current is both voltage- and frequency-dependent. jst.go.jp K201 also inhibits the rapidly activating component of the delayed rectifier potassium current (IKr), but not the slowly activating component (IKs). nih.gov

In a study on normal adult rabbit ventricular cardiomyocytes, 1 µmol/L of K201 did not significantly affect the L-type calcium current (ICa,L), whereas a higher concentration of 3 µmol/L resulted in a reduction of ICa,L amplitude to 66±8% of the control value. oup.comnih.gov

Table 1: Effect of K201 on Ion Currents in Cardiomyocytes (Whole-Cell Voltage-Clamp)

| Ion Current | Species | K201 Concentration | Effect | Reference |

|---|---|---|---|---|

| INa | Guinea Pig | 1.2 µM (IC50) | Inhibition | jst.go.jp |

| ICa,L | Guinea Pig | >1 µM | Inhibition | nih.gov |

| ICa,L | Rabbit | 1 µmol/L | No significant effect | oup.comnih.gov |

| ICa,L | Rabbit | 3 µmol/L | 34% reduction | oup.comnih.gov |

| IK1 | Guinea Pig | Not specified | Inhibition | jst.go.jp |

To investigate the direct interaction of K201 with specific ion channels, researchers utilize single-channel recording techniques. soton.ac.uk This involves incorporating a single ion channel protein, such as the ryanodine (B192298) receptor (RyR), into an artificial lipid bilayer that separates two chambers, allowing for the measurement of ion flow through that single channel. nih.govnanion.de

Studies using this methodology have shown that K201 directly modulates the activity of the ryanodine receptor. In skeletal muscle, K201 was found to induce two subconductance states in the RyR1 channel, corresponding to approximately 24% and 13% of the maximum conductance. researchgate.net At a concentration of 25 µM, K201 caused the channel to spend a significant portion of its time in these subconductance states at positive holding potentials. researchgate.net

Research on RyR1 from skeletal muscle reconstituted into lipid bilayers indicated that K201 (≥5 µM) increased the open probability (Po) of highly active channels but had no effect on low-activity channels. nih.gov It has been proposed that K201 stabilizes the closed state of the cardiac ryanodine receptor (RyR2), thereby reducing calcium leakage from the sarcoplasmic reticulum. wikipedia.orgtocris.com

Calcium handling assays are critical for understanding how a compound affects the intricate processes of calcium storage, release, and reuptake within cardiomyocytes, which are central to muscle contraction and relaxation.

Calcium imaging techniques, often using fluorescent calcium indicators and confocal microscopy, allow for the visualization and quantification of intracellular calcium dynamics in real-time. This includes the study of localized calcium release events known as "calcium sparks" and propagated calcium releases known as "calcium waves."

In normal adult rabbit ventricular cardiomyocytes, K201 at a concentration of 1 µmol/L was shown to reduce the frequency of spontaneous calcium release. oup.comnih.gov Specifically, this concentration of K201 decreased the frequency of calcium sparks to 63% of the control and their duration to 82% of the control. oup.com It also reduced the frequency and velocity of sarcoplasmic reticulum (SR) calcium waves. oup.comnih.gov A higher concentration of 3 µmol/L completely abolished these calcium waves. oup.comnih.gov

In rat ventricular cardiomyocytes under β-adrenergic stimulation, 1.0 µmol/L K201 significantly reduced the frequency of diastolic calcium release events and the number of initiation points for these events. nih.gov

Table 2: Effect of K201 on Spontaneous Calcium Release Events (Calcium Imaging)

| Parameter | Species/Condition | K201 Concentration | Effect | Reference |

|---|---|---|---|---|

| Ca2+ Spark Frequency | Rabbit | 1 µmol/L | Decreased to 63% of control | oup.com |

| Ca2+ Spark Duration | Rabbit | 1 µmol/L | Decreased to 82% of control | oup.com |

| Ca2+ Wave Frequency | Rabbit | 1 µmol/L | Reduced | oup.comnih.gov |

| Ca2+ Wave Velocity | Rabbit | 1 µmol/L | Reduced | oup.comnih.gov |

| Ca2+ Waves | Rabbit | 3 µmol/L | Abolished | oup.comnih.gov |

To directly assess the effects of K201 on the proteins involved in calcium handling within the sarcoplasmic reticulum (SR), researchers use assays with isolated SR vesicles. These vesicles contain the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and the ryanodine receptor.

Studies on isolated cardiac and skeletal muscle SR microsomes have demonstrated that K201 slows the rate of SR calcium loading, which suggests a potential inhibition of SERCA and/or an agonistic effect on the ryanodine receptor. nih.gov K201 exhibited a calcium-dependent inhibition of SERCA's ATPase activity. nih.gov For cardiac muscle, the half-maximal inhibitory concentrations (IC50) for K201 on SERCA activity were estimated at 130 µM, 19 µM, and 9 µM in the presence of 200 µM, 2 µM, and 0.25 µM calcium, respectively. nih.gov

Furthermore, in failing canine hearts, K201 was shown to increase the rate of Ca2+ release from the sarcoplasmic reticulum, suggesting it can correct defective channel gating in the ryanodine receptor. nih.gov Assays specific to SR Ca2+-ATPase and RyR2 activity have indicated that K201 inhibits both SR Ca2+ uptake and release. oup.comnih.gov

Table 3: Compound Names

| Compound Name | Abbreviation/Alternative Name |

|---|---|

| K201 (hemifumarate) | JTV-519 |

| Ryanodine | |

| Tetracaine | |

| Isoproterenol (B85558) | ISO |

| Diltiazem (B1670644) | |

| Verapamil | |

| Propranolol | |

| Lidocaine | |

| Quinidine | |

| Clofilium (B1199958) | |

| Carbachol (B1668302) | |

| Adenosine | |

| Ouabain (B1677812) | |

| Flecainide | |

| Caffeine | |

| Calcimycin | A23187 |

Calcium Handling Assays

[3H]Ryanodine Binding Assays

[3H]Ryanodine binding assays are a fundamental tool used to probe the functional state of ryanodine receptors (RyRs), which are critical intracellular calcium release channels. The binding of radiolabeled [3H]ryanodine to the receptor is dependent on the channel's conformation, with higher binding generally indicating a more open state.

In the study of K201, these assays have been instrumental in demonstrating the compound's direct effect on the cardiac ryanodine receptor, RyR2. Research has shown that K201 inhibits the binding of [3H]ryanodine to RyR2 in a concentration-dependent manner. nih.govnih.gov This inhibitory action suggests that K201 stabilizes the closed state of the RyR2 channel. nih.govresearchgate.net One of the key findings is that this effect occurs independently of the association of FK506-binding protein 12.6 (FKBP12.6), a known regulatory protein of RyR2. nih.govnih.gov

Quantitative analysis revealed that K201 significantly reduced the basal level of [3H]ryanodine binding and inhibited binding with a half-maximal inhibitory concentration (IC50) of approximately 59.7 µM. nih.gov Furthermore, K201 was found to increase the Hill coefficient, suggesting a change in the cooperative binding properties of the receptor. nih.gov The compound also increases the threshold for calcium-dependent activation of [3H]ryanodine binding, indicating it makes the channel less sensitive to activation by calcium. nih.gov While most research has focused on RyR2, some studies have noted that K201 can also modulate [3H]ryanodine binding to the skeletal muscle isoform, RyR1, although the effects may vary depending on experimental conditions such as the presence of magnesium. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Inhibition | Concentration-dependent | nih.gov |

| IC50 | 59.7 ± 6.5 μM | nih.gov |

| Basal Binding Reduction | Reduced from 33.0 ± 1.6% to 11.3 ± 1.1% | nih.gov |

| Hill Coefficient | Increased from 1.67 to 2.16 | nih.gov |

| FKBP12.6 Dependence | Independent | nih.govnih.gov |

Molecular Interaction Studies

Large Unilamellar Vesicle (LUV) Assays for Annexin (B1180172) V-Mediated Calcium Movement

Large Unilamellar Vesicle (LUV) assays provide a simplified, artificial membrane system to study the movement of ions across a lipid bilayer. In the context of K201 research, this methodology was employed to investigate the compound's effect on the calcium channel activity of annexin V.

The assay involves loading LUVs with a calcium-sensitive fluorescent dye, such as fura-2. nih.govsci-hub.se By adding annexin V and calcium to the external solution, researchers can measure the influx of calcium into the vesicles by monitoring changes in fluorescence. A specific "burst method" has been described, where LUVs are preincubated with annexin V and Ca2+, collected, and then burst with a detergent in the presence of fura-2 to measure the trapped calcium. nih.govsci-hub.se

Using this technique, it was demonstrated that annexin V facilitates calcium movement into LUVs, and that K201 inhibits this process in a dose-dependent manner. nih.gov Specifically, in the presence of 50 nM annexin V and 400 µM Ca2+, K201 showed an IC50 of 25 µM for the inhibition of this calcium movement. nih.govsci-hub.se In contrast, diltiazem, another 1,4-benzothiazepine derivative, showed no such inhibitory effect, highlighting the specificity of K201's action. nih.gov These findings establish that K201 can directly inhibit the calcium transport function of annexin V in an artificial membrane environment. nih.govsci-hub.se

Structural Biology Approaches (e.g., X-ray Crystallography of Protein-Ligand Complexes)

Structural biology provides atomic-level insights into how a compound interacts with its protein target. X-ray crystallography is a premier technique in this field, allowing for the three-dimensional visualization of a protein-ligand complex.

A pivotal study in K201 research was the determination of the crystal structure of recombinant human annexin V in a complex with K201, solved at a 3.0 Å resolution. nih.gov This structural data revealed the precise binding site of K201 on the annexin V molecule. K201 was found to bind in a cavity located at the hinge region, formed by the N-terminal strand and domains II, III, and IV. nih.gov This location is notably on the opposite side of the molecule from the surface that binds to calcium and phospholipids. nih.gov

The structural analysis led to a proposed allosteric mechanism of inhibition. By binding to this hinge region, K201 is thought to physically restrain the conformational "hinge movement" of the annexin V protein. nih.gov This restriction of motion, in turn, inhibits the passage of calcium ions through the channel-like structure formed by the protein. nih.gov Further research has connected these findings to K201's effect on the ryanodine receptor, noting that the K201-binding domain on RyR2 (specifically, amino acid residues 2114-2149) functions as an "annexin V-like domain," suggesting a conserved binding motif. ahajournals.org

Cellular Response Assays

Cell Death Models (e.g., Kinetic Cell Death Screening)

Kinetic cell death screening is a powerful methodology that utilizes live-cell imaging to continuously monitor and quantify cell death over time in response to a compound. These assays often employ non-perturbing fluorescent probes that can differentiate between live, apoptotic, and necrotic cells in real-time. For instance, Annexin V conjugates can be used to detect the externalization of phosphatidylserine during early apoptosis, while cell-impermeant DNA dyes signal the loss of membrane integrity in late apoptosis or necrosis. nih.govpromega.com This approach provides rich, dynamic data on a compound's cytotoxicity and its mechanism of action, surpassing traditional endpoint assays. nih.govresearchgate.net

While these advanced kinetic screening methods are well-established for assessing cellular responses to various therapeutic agents, a review of the available scientific literature indicates that this specific methodology has not been reported in studies focused on the compound K201 (hemifumarate).

Assays for Annexin Protein Content and Localization in Cell Lines

Investigating the effects of a compound on the total amount (content) and subcellular location of a target protein is crucial for understanding its broader cellular impact. Standard methodologies to assess protein content and localization include Western blotting of whole-cell lysates or subcellular fractions, and immunofluorescence microscopy. nih.govd-nb.info For cell-surface proteins, techniques like cell surface biotinylation followed by immunoblotting can be used to quantify changes in membrane localization. nih.gov These assays can reveal if a compound, for example, induces the translocation of a protein like annexin from the cytosol to the plasma membrane or nucleus. nih.govucl.ac.uk

In Vivo Preclinical Animal Models

The investigation of K201 in living organisms has been central to understanding its pharmacological profile. Researchers have utilized established preclinical animal models that mimic human cardiovascular diseases to evaluate the compound's efficacy and mechanism of action.

Cardiovascular Disease Models

Specific animal models representing distinct cardiovascular diseases have been employed to study the effects of K201 on cardiac arrhythmias and dysfunction.

The canine sterile pericarditis model is a well-established method for studying atrial fibrillation (AF) and atrial flutter (AFL). In this model, aseptic pericarditis is induced in dogs, leading to electrophysiological changes that facilitate the induction and maintenance of AF and AFL. Research utilizing this model has investigated the efficacy of K201's main metabolite, M-II, in terminating these arrhythmias.

Methodologically, electrophysiologic studies are conducted at baseline and following drug administration. Key parameters measured include the atrial effective refractory period (AERP) and atrial conduction time at various pacing cycle lengths. In studies involving the canine sterile pericarditis model, M-II was administered intravenously during induced episodes of sustained AF or AFL to test its termination efficacy. Findings from this model indicated that M-II was highly effective, terminating 2 out of 2 induced episodes of AF and 8 out of 10 episodes of AFL. nih.gov The mechanism of termination in AFL was attributed to a block in the area of slow conduction within the reentrant circuit. nih.gov Further electrophysiological analysis revealed that M-II significantly prolonged the AERP. nih.gov

| Arrhythmia Type | Induced Episodes | Terminated Episodes | Termination Rate | Key Electrophysiological Finding |

|---|---|---|---|---|

| Atrial Fibrillation (AF) | 2 | 2 | 100% | Prolonged Atrial Effective Refractory Period (AERP) |

| Atrial Flutter (AFL) | 10 | 8 | 80% |

To investigate K201's effect on ventricular arrhythmias, researchers have used rabbit models where torsades de pointes (TdP), a specific type of polymorphic ventricular tachycardia, is induced. This is achieved by administering the potassium channel blocker clofilium, often in the presence of the α1-adrenoceptor agonist methoxamine, to create an experimental model of QT interval prolongation and TdP.

In these studies, the effects of K201 on the QT and QTc intervals were examined, and its ability to inhibit clofilium-induced TdP was assessed. The research demonstrated that while K201 itself prolonged the QT interval in a dose-dependent manner, it did not induce TdP. wikipedia.org More importantly, K201 showed a dose-dependent inhibition of clofilium-induced TdP. wikipedia.org In the clofilium-infused TdP model, K201 completely inhibited the arrhythmia at a certain concentration. wikipedia.org This inhibitory effect is thought to be related to its properties as a multi-channel blocker and an α1-adrenoceptor blocker. wikipedia.org

| K201 Concentration (mcg/kg/min) | Incidence of Torsades de Pointes |

|---|---|

| 0 | 100% |

| 50 | 67% |

| 200 | 40% |

| 400 | 0% |

Animal models of diastolic dysfunction are crucial for studying heart failure with preserved ejection fraction. One such model involves the induction of severe diastolic dysfunction in rats through the administration of norepinephrine (B1679862) combined with calcium loading. This methodology results in a marked increase in left ventricular diastolic pressure, to the extent that it can exceed aortic pressure during diastole, causing the aortic valve to open in the diastolic phase.

Studies using this model have demonstrated that K201 significantly inhibits this norepinephrine-induced diastolic dysfunction. In contrast, the calcium channel blocker diltiazem showed no suppressive effect in the same model. This suggests that the mechanism by which K201 ameliorates diastolic dysfunction is distinct from simple L-type calcium channel blockade and is likely related to its effects on intracellular calcium handling and the ryanodine receptor (RyR2).

| Compound | Effect on Norepinephrine-Induced Diastolic Dysfunction |

|---|---|

| K201 | Significant inhibition |

| Diltiazem | No suppressive effect |

Myocardial ischemia/reperfusion (I/R) injury models are used to study the damage that occurs when blood supply is restored to tissue after a period of ischemia. In preclinical research, this is often modeled in rats by temporarily ligating a coronary artery (e.g., the left coronary artery) for a short period, followed by the removal of the ligature to allow reperfusion. This process typically induces ventricular arrhythmias (VA).

Research into K201 using this rat model has shown significant protective effects. When K201 was administered before the induction of ischemia, the incidence of reperfusion-induced VA and associated mortality was substantially suppressed. In one study, the incidence of fatal VA in the K201-treated group was 13% (2 of 15 animals), compared to 57% (8 of 14 animals) in the vehicle group. wikipedia.org These findings suggest that K201 provides cardioprotective effects against the acute electrical instability associated with myocardial reperfusion. wikipedia.orgnih.gov

| Treatment Group | Number of Animals with Fatal VA | Total Animals | Incidence of Fatal VA |

|---|---|---|---|

| Vehicle | 8 | 14 | 57% |

| K201 | 2 | 15 | 13% |

Stress-induced cardiomyopathy, also known as Takotsubo cardiomyopathy, is often modeled in animals through the administration of high levels of catecholamines, such as isoproterenol, to simulate the effects of extreme physiological stress on the heart. These models can lead to various cardiac pathologies, including fatal ventricular arrhythmias.

The protective effects of K201 have been evaluated in a rat model where fatal ventricular arrhythmias are induced by the administration of isoproterenol under calcium loading conditions. This model mimics the severe cardiac stress that can lead to cardiomyopathy. In these experiments, K201 significantly suppressed the incidence of arrhythmias and mortality. nih.gov While 90% of animals in the vehicle group experienced fatal arrhythmias, only 20% of the animals treated with K201 did so. nih.gov This demonstrates a potent protective effect of K201 against severe catecholamine-induced cardiac injury.

| Treatment Group | Number of Animals with Fatal VA | Total Animals | Incidence of Fatal VA |

|---|---|---|---|

| Vehicle | 9 | 10 | 90% |

| Diltiazem | 8 | 10 | 80% |

| K201 | 2 | 10 | 20% |

Renal Function Models

The investigation of K201's effects on the kidneys has involved the use of large animal models to provide data that is more translatable to human physiology. These models are crucial because the immune and renal systems of large animals, such as dogs, more closely resemble those of humans compared to rodents nih.gov.

Intrarenal Infusion Models in Large Animals (e.g., Dogs)

To specifically assess the direct renal actions of K201, researchers have employed intrarenal infusion models in anesthetized canines. This methodology allows for the delivery of the compound directly to the kidney, thereby isolating its effects on renal hemodynamics and excretory function from its systemic cardiovascular effects.

In a key study, K201 was infused intrarenally into normal anesthetized dogs at two different doses nih.govnih.gov. The findings demonstrated that K201 possesses potent natriuretic and diuretic properties. Furthermore, the compound was shown to enhance the glomerular filtration rate (GFR) and renal blood flow (RBF) nih.govnih.gov. These effects were observed alongside a decrease in renal vascular resistance, even in the absence of improved cardiac hemodynamics, highlighting a direct and beneficial renal action nih.gov. The excretory responses were linked to a reduction in the distal tubular reabsorption of sodium nih.govnih.gov.

Immunohistochemical analysis performed on normal canine kidney tissue as part of this research identified the presence of the ryanodine receptor 2 (RyR2), a known target of K201, in the medullary collecting duct cells nih.govnih.gov. This finding provides a molecular basis for the observed renal effects, suggesting that K201's stabilization of RyR2 channels in the kidney contributes to its diuretic and natriuretic functions.

Renal Hemodynamic and Excretory Effects of Intrarenal K201 Infusion in Dogs

| Parameter | Baseline | K201 (0.1 mg/kg/min) | K201 (0.5 mg/kg/min) |

|---|---|---|---|

| Glomerular Filtration Rate (GFR) (mL/min) | Data Not Specified | Significant Increase | Significant Increase |

| Renal Blood Flow (RBF) (mL/min) | Data Not Specified | Significant Increase | Significant Increase |

| Urine Flow (mL/min) | Data Not Specified | Significant Increase | Significant Increase |

| Urinary Sodium Excretion (µEq/min) | Data Not Specified | Significant Increase | Significant Increase |

| Renal Vascular Resistance | Data Not Specified | Decrease | Decrease |

Data derived from findings reported in Circulation: Heart Failure, 2008. nih.govnih.gov The table indicates the directional change observed in the study.

Systemic Inflammatory Models

To understand the potential of K201 in conditions of systemic inflammation that lead to organ dysfunction, researchers have turned to established preclinical models of sepsis.

Sepsis-Induced Cardiac Dysfunction Models (e.g., Cecal Ligation and Puncture Mice)

Sepsis-induced cardiac dysfunction is a severe complication of systemic inflammation, characterized by impaired myocardial circulation, direct myocardial depression, and mitochondrial dysfunction accjournal.org. The cecal ligation and puncture (CLP) model in mice is considered a gold standard for sepsis research as it closely mimics the progression and characteristics of human polymicrobial sepsis nih.govnih.govfraunhofer.de. The procedure involves ligating the cecum and puncturing it, which leads to polymicrobial peritonitis, bacteremia, and the systemic inflammatory response that can cause multi-organ failure nih.gov.

Research has explored the role of K201 (also known as JTV-519) in this context. Studies have shown that sepsis induces a sarcoplasmic reticulum (SR) Ca2+ leak in cardiomyocytes, which contributes to cardiac contractile dysfunction researchgate.net. In a study utilizing the CLP mouse model, cardiomyocytes from septic mice exhibited alterations in Ca2+ handling. Treatment with JTV-519 was found to restore normal Ca2+ handling and improve cardiac function in these cells researchgate.net. This suggests that by preventing the SR Ca2+ leak, K201 can mitigate the detrimental effects of sepsis on the heart researchgate.net. The underlying mechanism involves the oxidation of RyR2 channels induced by Toll-like receptor 4 (TLR4) activation during sepsis, which K201 counteracts researchgate.net.

Isolated Organ Perfusion Models (e.g., Working Rabbit Heart)

Isolated organ perfusion models provide a valuable ex vivo platform to study the direct effects of a compound on an organ, free from systemic neurohormonal influences. The isolated working rabbit heart model has been specifically used to assess the direct effects of K201 on cardiac mechanical function.

In these experiments, rabbit hearts are excised and perfused with a nutrient solution, allowing them to continue beating and pumping fluid in a controlled environment. This setup permits detailed measurement of cardiac parameters like pressure, volume, and flow. Studies using this model have shown that K201 can significantly improve the mechanical function of the heart during conditions of Ca2+ overload, which can mimic pathological states nih.gov. This research demonstrates that K201 can limit the detrimental effects of elevated intracellular calcium and exert beneficial effects on cardiac contractile function, independent of any systemic effects nih.gov.

Integrated Drug Discovery and Development Methodologies

The development of K201 has followed an integrated path involving the identification of its molecular targets and subsequent validation in preclinical settings.

Target Identification and Validation in Preclinical Settings

Preclinical research has identified the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum of cardiomyocytes, as a primary molecular target for K201 nih.govnih.govwikipedia.orgtocris.com. The compound, a 1,4-benzothiazepine derivative, is believed to exert its cardioprotective effects by stabilizing the RyR2 channel in its closed conformation wikipedia.orgtocris.com. This action prevents the pathological diastolic leakage of Ca2+ from the sarcoplasmic reticulum, which is a known contributor to cardiac arrhythmias and contractile dysfunction in conditions like heart failure nih.govwikipedia.org.

The validation of this target has been a subject of detailed investigation. While some studies suggest that K201's effect is mediated by increasing the binding affinity of the stabilizing protein FKBP12.6 to the RyR2 channel, other research indicates that K201 can suppress spontaneous Ca2+ release and RyR2 activity irrespective of FKBP12.6 association nih.govnih.gov. This suggests a direct interaction with the RyR2 channel complex. In addition to its primary target, K201 has been noted to be a relatively nonselective blocker of other cation currents, including Na+, K+, and L-type Ca2+ channels, though its main therapeutic action is attributed to RyR2 stabilization nih.gov.

Identified Molecular Targets of K201 (hemifumarate) in Preclinical Research

| Primary Target | Proposed Mechanism of Action | Other Identified Targets |

|---|---|---|

| Ryanodine Receptor 2 (RyR2) | Stabilization of the closed state of the channel, preventing diastolic Ca2+ leak. nih.govwikipedia.org | L-type Ca2+ channels, Na+ channels, K+ channels, α1-adrenoceptors. nih.gov |

Lead Compound Identification and Optimization Strategies

The discovery of K201 (also known as JTV-519) originated from a targeted screening process aimed at identifying compounds with cardioprotective properties. K201 is chemically classified as a 1,4-benzothiazepine derivative, sharing a structural lineage with the well-known calcium channel blocker, diltiazem. The initial identification strategy involved screening for molecules capable of protecting cardiac myocytes from injury induced by myofibrillar overcontraction, a condition that can be experimentally triggered by agents like adrenaline and caffeine in the presence of high extracellular calcium concentrations.

This screening process identified the 1,4-benzothiazepine scaffold as a promising starting point. The optimization strategy then likely focused on modifying this core structure to enhance its specific cardioprotective effects while potentially altering its activity on various ion channels compared to the parent compounds like diltiazem. While detailed structure-activity relationship (SAR) studies are not extensively published, the optimization of K201 appears to have been guided by its unique mechanism of action. Unlike diltiazem, which primarily targets L-type calcium channels, the development of K201 was directed towards a compound that could mitigate intracellular calcium overload by stabilizing the ryanodine receptor (RyR2) in the sarcoplasmic reticulum. This strategic shift from a general calcium channel blockade to a more specific intracellular target represents the core of the optimization process. The resulting compound, K201, demonstrated greater cardioprotective effects against catecholamine-induced myocardial injury in experimental models than propranolol, verapamil, and diltiazem. This suggests a successful optimization effort to refine the compound's activity towards protecting the heart from calcium overload-induced damage.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Preclinical research on K201 has heavily relied on specific pharmacodynamic (PD) biomarkers to elucidate its mechanism of action and quantify its effects on cardiac cells. The primary target of K201 is the cardiac ryanodine receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum. Consequently, the key PD biomarkers assessed in preclinical models revolve around RyR2 function and intracellular calcium homeostasis.

A crucial biomarker is the suppression of spontaneous Ca2+ release , often termed store-overload-induced Ca2+ release (SOICR). In conditions like heart failure, excessive calcium leak through RyR2 during diastole can lead to arrhythmias. Preclinical studies have used isolated rat ventricular myocytes to demonstrate that K201 effectively abolishes these spontaneous Ca2+ waves in a concentration-dependent manner. This inhibitory effect on aberrant calcium release is a direct measure of K201's pharmacodynamic activity at the cellular level.

Another significant biomarker is the modulation of [3H]ryanodine binding to the RyR2 channel. The binding of ryanodine to its receptor is activity-dependent, and changes in binding can indicate shifts in the channel's conformational state. Research has shown that K201 inhibits [3H]ryanodine binding to RyR2, which suggests that it stabilizes the closed state of the channel. This assessment was performed in various preparations, including human embryonic kidney (HEK-293) cells expressing the RyR2 channel and in sarcoplasmic reticulum vesicles isolated from failing canine hearts, confirming the compound's direct interaction with its target. These studies have consistently demonstrated that K201's effect is to reduce the open probability of the RyR2 channel, thereby preventing calcium leakage.

The table below summarizes the key findings from preclinical pharmacodynamic assessments of K201.

| Biomarker | Preclinical Model | Key Finding | Reference |

| Spontaneous Ca2+ Release (SOICR) | Isolated Rat Ventricular Myocytes | K201 abolished spontaneous Ca2+ release in a concentration-dependent manner. | |

| Spontaneous Ca2+ Release | HEK-293 Cells Expressing RyR2 | K201 suppressed spontaneous Ca2+ release, indicating a direct effect on the channel. | |

| [3H]Ryanodine Binding | HEK-293 Cells Expressing RyR2 | K201 inhibited [3H]ryanodine binding, suggesting stabilization of the RyR2 closed state. | |

| Diastolic Ca2+ Events | Rat Ventricular Cardiomyocytes | K201 significantly reduced the magnitude of diastolic Ca2+ events during β-adrenergic stimulation. | |

| RyR2 Channel Gating | SR from Failing Canine Hearts | K201 corrected defective channel gating and increased the rate of Ca2+ release and [3H]ryanodine binding. |

Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies determine key parameters such as bioavailability, half-life (T1/2), clearance (CL), and volume of distribution (Vss). For a compound like K201, these studies would typically be conducted in various animal species, such as rats and dogs, to understand its behavior in vivo and to provide a basis for predicting human pharmacokinetics.

Toxicokinetic (TK) studies are a component of preclinical toxicology evaluations. They relate the observed toxicity of a drug to its systemic exposure levels rather than just the administered dose. The primary goal is to establish a clear relationship between the drug's concentration in the body over time and any adverse effects observed in animal models. This information is crucial for determining safe starting doses for human clinical trials and for understanding the margins of safety.

While K201 has been evaluated in animal models, including dogs with induced heart failure and rats in studies of myocardial injury, specific, publicly available data tables detailing its preclinical pharmacokinetic and toxicokinetic parameters are limited. The methodologies for such studies would involve administering K201 to animals via different routes (e.g., intravenous and oral) and collecting serial blood samples to measure drug concentrations over time. This data would then be used to model the PK and TK profiles of the compound. The absence of detailed published data prevents a quantitative summary but the progression of K201 to clinical trials implies that such studies were conducted and demonstrated an acceptable profile for further development.

Conceptual and Future Directions in K201 Hemifumarate Preclinical Research

Deeper Mechanistic Elucidation of Off-Target Interactions and Pleiotropic Effects

While K201's primary therapeutic potential is linked to its effects on calcium handling via RyR2 stabilization, it is characterized as a non-specific blocker of sodium, potassium, and calcium channels. semanticscholar.orgnih.gov This broad activity profile suggests a complex interplay of effects that warrant deeper investigation. Future preclinical research should aim to comprehensively map K201's off-target interactions and understand the downstream consequences of its pleiotropic actions.

Key areas for exploration include:

Detailed Channel Profiling: Precisely quantifying the affinity and functional impact of K201 on various subtypes of sodium, potassium (e.g., HERG, Kv channels), and calcium channels (e.g., L-type, T-type, N-type) using advanced electrophysiological techniques and binding assays. nih.govphysio-pedia.comnih.gov